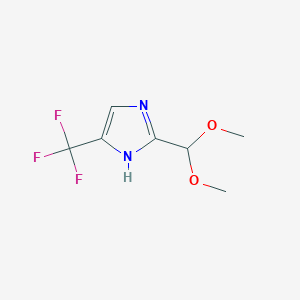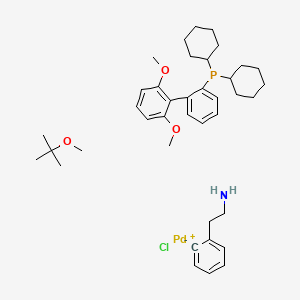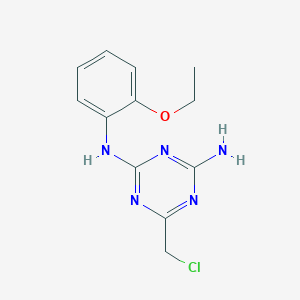
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is an organic compound with significant interest in various fields of chemistry. The presence of both methylthio and trifluoromethyl groups in its structure imparts unique chemical properties and reactivity. The aldehyde functional group also makes this compound a valuable intermediate in various synthetic routes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde typically involves the introduction of both the methylthio and trifluoromethyl groups onto a benzaldehyde core. A common route includes:
Step 1: Electrophilic aromatic substitution to introduce the trifluoromethyl group.
Step 2: Thiolation to introduce the methylthio group.
Step 3: Formylation to attach the aldehyde group, often using formylation reagents like the Vilsmeier-Haack reagent.
Industrial Production Methods: For industrial production, scalable methods such as Friedel-Crafts alkylation and oxidative coupling might be used to increase yield and purity. Reaction conditions typically involve high temperatures and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using common reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The trifluoromethyl and methylthio groups can undergo various substitutions, depending on the reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or Jones reagent.
Reduction: Sodium borohydride in ethanol or lithium aluminium hydride in diethyl ether.
Substitution: Halogenating agents for trifluoromethyl group and various nucleophiles for methylthio group substitutions.
Major Products:
Oxidation: 4-(Methylthio)-2-(trifluoromethyl)benzoic acid.
Reduction: 4-(Methylthio)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Derivatives with varied functional groups replacing the trifluoromethyl or methylthio groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological studies, it can be used to modify biomolecules to study their interactions and properties due to its reactive aldehyde group.
Medicine: While not a drug itself, it serves as a precursor in the synthesis of various drug candidates that require the unique properties imparted by the trifluoromethyl and methylthio groups.
Industry: Used in the manufacture of specialty chemicals, including advanced materials and coatings that benefit from the compound's stability and reactivity.
Wirkmechanismus
The compound's effects are primarily due to its reactive aldehyde group, which can form Schiff bases with amines, leading to a variety of biochemical interactions. The trifluoromethyl group can enhance the metabolic stability of derived compounds, while the methylthio group can influence lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
4-(Methylthio)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzaldehyde: Lacks the methylthio group, affecting its lipophilicity and membrane permeability.
4-Methoxy-2-(trifluoromethyl)benzaldehyde: The methoxy group replaces the methylthio group, offering different electronic effects and reactivity.
Uniqueness: 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde stands out due to the combination of the trifluoromethyl and methylthio groups, which impart unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry.
Hope you find this insightful! Feel free to dive deeper into any specific section or let me know if there's something more you need.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGATVCIIBDMZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B1530569.png)






![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)

![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)



